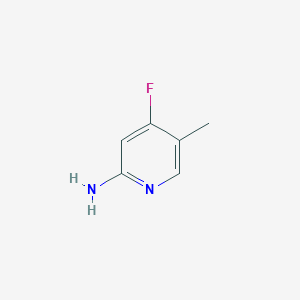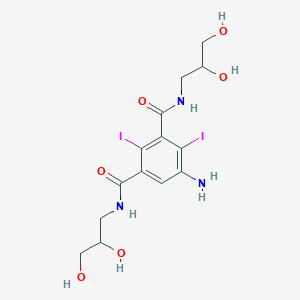![molecular formula C12H10N2 B3320195 4-Methyl-5h-pyrido[4,3-b]indole CAS No. 121714-42-9](/img/structure/B3320195.png)
4-Methyl-5h-pyrido[4,3-b]indole
Overview
Description
4-Methyl-5h-pyrido[4,3-b]indole is a heterocyclic organic compound that is commonly used in scientific research . This compound is of particular interest due to its potential therapeutic applications, as well as its unique chemical properties.
Synthesis Analysis
A new class of antineoplastic agents, 4-methyl-pyrido[4,3-b]indoles, and the related 4-hydroxymethyl derivatives have been synthesized by a new pathway. Key transformations include regiospecific chlorination at the C (4)-position of 3-nitro-4-hydroxy-5-methyl-pyridin-2- (1H)-one and photochemical cyclization of the intermediate triazolopyridones .Molecular Structure Analysis
The molecular formula of this compound is C12H10N2. It has an average mass of 182.221 Da and a monoisotopic mass of 182.084396 Da .Mechanism of Action
Target of Action
4-Methyl-5h-pyrido[4,3-b]indole is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives
Mode of Action
It’s known that indole derivatives can inhibit the growth and proliferation of cancer cells and induce apoptosis (cell death) in these cells. They also have anti-inflammatory effects, potentially due to their ability to inhibit the production of pro-inflammatory cytokines.
Biochemical Pathways
Indole derivatives have been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. They also induce apoptosis in cancer cells and inhibit their growth and proliferation
Result of Action
This compound has been shown to have potent anti-cancer properties . It inhibits the growth and proliferation of cancer cells and induces apoptosis . It also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases.
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. For instance, it is stable at room temperature but may decompose under high heat
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Methyl-5h-pyrido[4,3-b]indole in lab experiments is its potent anti-cancer properties. This makes it a valuable tool for studying the mechanisms of cancer growth and proliferation, as well as for developing new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in studying a variety of different diseases.
However, there are also some limitations to using this compound in lab experiments. For example, this compound may have toxic effects at high concentrations, which could limit its usefulness in certain experiments. Additionally, the mechanism of action of this compound is not yet fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-Methyl-5h-pyrido[4,3-b]indole. One promising direction is to further investigate the compound's anti-cancer properties, with the goal of developing new cancer treatments. Additionally, more research is needed to fully understand the mechanism of action of this compound, which could help to identify new targets for drug development. Finally, future research could focus on developing new synthesis methods for this compound, with the goal of improving yields and reducing costs.
Scientific Research Applications
4-Methyl-5h-pyrido[4,3-b]indole has a wide range of scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, and may be effective in treating a variety of different types of cancer. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of different diseases.
Safety and Hazards
While specific safety and hazard information for 4-Methyl-5h-pyrido[4,3-b]indole is limited, general precautions should be taken when handling this compound. This includes avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
4-methyl-5H-pyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-6-13-7-10-9-4-2-3-5-11(9)14-12(8)10/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHYDGMSJXYFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Methyl-5H-pyrido[4,3-b]indole derivatives interesting for cancer research?
A1: These compounds are structurally similar to ellipticines, known for their antitumor activity. This similarity sparked interest in exploring this compound derivatives as potential anti-cancer agents. [] They represent a tricyclic analog of ellipticines, essentially with one less ring in their structure. This structural modification allows researchers to investigate how changes in the core scaffold translate to interactions with biological targets and ultimately, anticancer activity. []
Q2: How do this compound derivatives interact with DNA?
A2: While the provided research doesn't delve into the specific binding mode of 4-Methyl-5H-pyrido[4,3-b]indoles, closely related compounds like Trp-P-1 and Trp-P-2, also γ-carbolines, have been shown to intercalate into DNA. [, ] Intercalation is a process where the planar aromatic rings of a molecule insert themselves between the base pairs of DNA. This interaction disrupts DNA structure and function, ultimately interfering with crucial cellular processes like replication and transcription, leading to cell death. [, ] Given the structural similarities, it is plausible that this compound derivatives could exhibit a similar DNA-intercalating mechanism.
Q3: Have specific structural modifications in this compound derivatives been linked to enhanced antitumor activity?
A3: Yes, research indicates that the presence of specific substituents on the this compound scaffold significantly impacts its cytotoxic activity. For instance, derivatives with a NH(CH2)3N(R)2 side chain (R = CH3 or C2H5) at position 1, a 4-methyl group, and an 8-OH substituent displayed the most potent cytotoxicities against L1210 leukemia cells in vitro and in vivo, particularly those with either a 5-NH or 5-NCH3 group. [] This highlights the importance of the side chain at position 1, the hydroxyl group at position 8, and the nature of the substituent at position 5 in dictating the anticancer properties of this class of compounds.
Q4: Beyond direct DNA interactions, are there other mechanisms by which this compound derivatives might exert antitumor effects?
A4: Research suggests that closely related γ-carbolines, like Trp-P-1 and Trp-P-2, can inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair. [] These enzymes manage the topological state of DNA, and their inhibition can lead to DNA damage and ultimately cell death. Although not directly demonstrated for this compound derivatives, their structural similarity to Trp-P-1 and Trp-P-2 raises the possibility of a similar mechanism of action. Further investigations are needed to confirm this hypothesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3320119.png)

![5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B3320135.png)

![7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B3320146.png)





![2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3320181.png)

